1-Fluoro-7-iodonaphthalene
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Overview
Description
1-Fluoro-7-iodonaphthalene is an organic compound with the molecular formula C10H6FI. It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by an iodine atom.
Preparation Methods
The synthesis of 1-Fluoro-7-iodonaphthalene typically involves the following steps:
Diazotization Reaction: 1-Naphthylamine is mixed with a strong acid solution and a nitrite solution to form a diazonium salt.
Fluorination: The diazonium salt is then reacted with a fluorine-containing compound such as fluoboric acid or fluorophosphoric acid to introduce the fluorine atom.
Iodination: The resulting fluorinated compound is treated with iodine or an iodine-containing reagent to introduce the iodine atom
Industrial production methods often involve similar steps but are optimized for higher yields and safety. For example, using fluoroborate or fluorophosphate can reduce the production of highly toxic byproducts like boron trifluoride .
Chemical Reactions Analysis
1-Fluoro-7-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to form complex organic molecules.
Common reagents used in these reactions include lithium diisopropylamide for deprotonation, palladium catalysts for coupling reactions, and various oxidizing or reducing agents .
Scientific Research Applications
1-Fluoro-7-iodonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Materials Science: It is used in the development of organic solar cells and other electronic materials due to its unique electronic properties.
Medicinal Chemistry: The compound is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Fluoro-7-iodonaphthalene depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its electronic properties are exploited to enhance the performance of devices like solar cells .
Comparison with Similar Compounds
1-Fluoro-7-iodonaphthalene can be compared with other halogenated naphthalenes, such as:
1-Fluoro-2-iodonaphthalene: Similar in structure but with the iodine atom at a different position, leading to different reactivity and applications.
1-Fluoro-3-iodonaphthalene: Another isomer with distinct chemical properties and uses.
These compounds highlight the unique reactivity and versatility of this compound in various chemical processes.
Properties
Molecular Formula |
C10H6FI |
---|---|
Molecular Weight |
272.06 g/mol |
IUPAC Name |
1-fluoro-7-iodonaphthalene |
InChI |
InChI=1S/C10H6FI/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H |
InChI Key |
QLBIBWRRRSHLRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)I)C(=C1)F |
Origin of Product |
United States |
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